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molecular formula C12H15N5O B8337142 6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine

6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine

Cat. No. B8337142
M. Wt: 245.28 g/mol
InChI Key: BBXMMWIXNGBCNT-UHFFFAOYSA-N
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Patent
US04247551

Procedure details

To 5.85 g (30 m mol) of 3-hydrazino-6-morpholino-pyridazine in 130 ml of ethanol, ethyl ether (45 ml) saturated with hydrogen chloride is added. The suspension of pale yellow precipitate which forms is additioned with 12 g (90 m mol) of 2,5-dimethoxytetrahydrofuran and the mixture is refluxed (60° C.) for 6 hours. The solvent is removed under vacuum and the residue is dissolved in water, brought to pH 8 by addition of a sodium carbonate solution and extracted with four portions (each of 100 ml) of dichloromethane. The organic extracts are pooled together, washed with water (50 ml) and anhydrified over sodium sulfate. Evaporation of the solvent yields an oil which is purified through column chromatography (silicagel, 500 g) using as the eluent a mixture of dichloromethane and ethyl acetate wherein the ratio of ethyl acetate is gradually increased from 20% to 100%. Evaporation of the more polar fraction yields 0.15 g (2%) of the product of the title which melts at 228° C.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
2%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[N:4]=[N:5][C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:7][CH:8]=1)[NH2:2].Cl.CO[CH:18]1[CH2:22][CH2:21][CH:20](OC)O1>C(O)C.C(OCC)C>[O:12]1[CH2:11][CH2:10][N:9]([C:6]2[N:5]=[N:4][C:3]([NH:1][N:2]3[CH:18]=[CH:22][CH:21]=[CH:20]3)=[CH:8][CH:7]=2)[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
N(N)C=1N=NC(=CC1)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
COC1OC(CC1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The suspension of pale yellow precipitate which
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
ADDITION
Type
ADDITION
Details
brought to pH 8 by addition of a sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with four portions (each of 100 ml) of dichloromethane
WASH
Type
WASH
Details
washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
yields an oil which
CUSTOM
Type
CUSTOM
Details
is purified through column chromatography (silicagel, 500 g)
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane and ethyl acetate wherein the ratio of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
is gradually increased from 20% to 100%
CUSTOM
Type
CUSTOM
Details
Evaporation of the more polar fraction

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CC=C(N=N1)NN1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 2%
YIELD: CALCULATEDPERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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